5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a thiadiazole ring, connected via a sulfanyl linkage.
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Thiadiazole Ring Formation: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the thiadiazole ring through a sulfanyl linkage. This can be achieved using a suitable thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It can be used in the development of novel materials with unique electronic properties.
Biological Studies: The compound’s interaction with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share a similar benzodioxole moiety but differ in the attached heterocyclic ring.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole structure but are fused with indole rings.
Uniqueness
5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a benzodioxole moiety with a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBEKWVOYPOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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